N-(3-methoxybenzyl)-N-methylguanidine sulfate
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Overview
Description
N-(3-methoxybenzyl)-N-methylguanidine sulfate is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxybenzyl group attached to a methylguanidine moiety, forming a sulfate salt. Its molecular structure and functional groups make it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-N-methylguanidine sulfate typically involves the reaction of 3-methoxybenzylamine with methylisothiocyanate, followed by the addition of sulfuric acid to form the sulfate salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Solvent: Common solvents used include methanol or ethanol.
Catalysts: No specific catalysts are generally required for this reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-N-methylguanidine sulfate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The guanidine moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
N-(3-methoxybenzyl)-N-methylguanidine sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: It is used in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxybenzyl)-N-methylguanidine sulfate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-methoxybenzyl)linole
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.H2O4S/c1-13(10(11)12)7-8-4-3-5-9(6-8)14-2;1-5(2,3)4/h3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKKYOGLBAFZEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)OC)C(=N)N.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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